2-(3-Cyano-2-methylpropionyl)phenol

Description

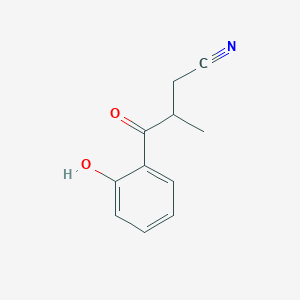

2-(3-Cyano-2-methylpropionyl)phenol is a nitrile-functionalized phenolic compound characterized by a propionyl backbone substituted with a methyl group at the 2-position and a cyano group at the 3-position, attached to a phenol ring. For instance, the preparation of structurally analogous nitriles, such as 4'-(3-cyano-2-methylpropionyl)acetanilide, involves reacting potassium cyanide with quaternary ammonium salts in aqueous methanol, yielding a solid product with a melting point of 127–130°C and 92% efficiency . This suggests that this compound likely shares similar synthetic pathways and thermal stability. Its molecular structure combines a phenol hydroxyl group, a ketone, and a nitrile, which may confer unique reactivity in organic transformations or pharmaceutical applications.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(2-hydroxyphenyl)-3-methyl-4-oxobutanenitrile |

InChI |

InChI=1S/C11H11NO2/c1-8(6-7-12)11(14)9-4-2-3-5-10(9)13/h2-5,8,13H,6H2,1H3 |

InChI Key |

FZPUSDFIIUTNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)C(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenol Esters ()

Phenol esters, such as 4-acetoxybenzaldehyde (CAS: 878-00-2) and phenyl stearate (CAS: 637-55-8), feature ester linkages instead of nitrile or ketone groups. These compounds exhibit lower molecular weights (e.g., 164.16 g/mol for 4-acetoxybenzaldehyde) compared to the estimated ~205 g/mol for this compound. Phenol esters are typically synthesized via esterification and are used as intermediates in fragrance or polymer industries .

Substituted Alcohols ()

2-Phenyl-2-propanol (CAS: 617-94-7) and 3-phenylpropene (CAS: 122-97-4) share aromatic substituents but differ in functional groups. For example, 2-Phenyl-2-propanol (MW 136.19 g/mol) is a tertiary alcohol with a melting point of 32–34°C and a boiling point of 202°C, making it a liquid at room temperature . The solid-state stability of this compound (mp 127–130°C) highlights the impact of hydrogen bonding from the phenol group and nitrile’s polarity on crystallinity.

Nitrile Derivatives ()

Nitriles like 4'-(3-cyano-2-methylpropionyl)acetanilide (mp 127–130°C) share the cyano group with the target compound but differ in the aromatic substituent (acetanilide vs. phenol). The phenol group in this compound may increase acidity (pKa ~10 for phenol vs. ~25 for acetanilide), influencing solubility and reactivity in basic conditions .

Comparative Data Table

*Estimated data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.